Potassium allyloxymethyltrifluoroborate

Vue d'ensemble

Description

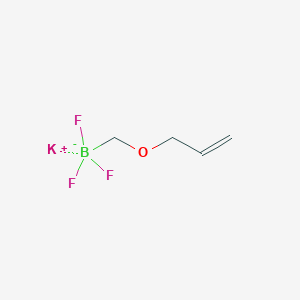

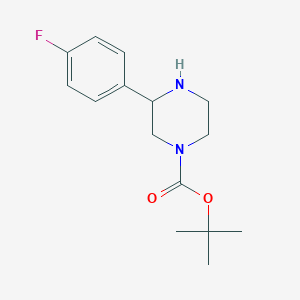

Potassium allyloxymethyltrifluoroborate is a chemical compound with the molecular formula C4H7BF3OK and a molecular weight of 178.00 g/mol . It is used in research and is not intended or approved for diagnostic or therapeutic use .

Synthesis Analysis

This compound is involved in various synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation . It is also used in Suzuki-Miyaura cross-coupling reactions of alkylboronic acid derivatives or alkyltrifluoroborates with aryl, alkenyl, or alkyl halides and triflates .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C4H7BF3OK . The InChI code for this compound is 1S/C4H7BF3O.K/c1-2-3-9-4-5(6,7)8;/h2H,1,3-4H2;/q-1;+1 .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in palladium-catalyzed, direct boronic acid synthesis from aryl chlorides . It also participates in the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates .Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored in an inert atmosphere, under -20°C .Applications De Recherche Scientifique

Cross-Coupling Reactions

Potassium aryltrifluoroborates have been utilized in cross-coupling reactions with organic chlorides in aqueous media. This process is catalyzed by palladacycles and provides a phosphine-free method for synthesizing biphenyls, indicating the potential of potassium allyloxymethyltrifluoroborate in similar reactions (Alacid & Nájera, 2008).

Allylation and Crotylation Reactions

The compound's utility extends to the allylation and crotylation of N-toluenesulfonylimines under Lewis acid conditions, producing homoallylic amines with high yields and excellent diastereoselectivity (Li & Batey, 2004). This showcases the versatility of potassium trifluoroborates in synthetic organic chemistry.

Double Allylboration Reactions

Potassium allyltrifluoroborate has been reported to facilitate double allylboration reactions of nitriles and acid anhydrides, resulting in the formation of bis-allyl amines and esters. This method is noted for its mild conditions and chemoselectivity, highlighting the reagent's operational stability and robustness (Ramadhar, Bansagi, & Batey, 2013).

Aqueous and Biphasic Media Reactions

In biphasic and aqueous media, potassium allyl- and crotyltrifluoroborates have been used for the addition to aldehydes, delivering homoallylic alcohols with high yields and excellent diastereoselectivity without the need for subsequent purification. This process benefits from the presence of a phase transfer catalyst, which significantly accelerates the reaction rate (Thadani & Batey, 2002).

Catalysis and Material Science

Beyond synthetic applications, potassium trifluoroborate salts have implications in catalysis and material science. For instance, potassium tetrafluoroborate (KBF4) has been investigated as a carrier for CO2 transport in polymer electrolyte membranes, showing enhanced CO2 separation performance. This suggests potential applications of this compound in environmental technology and gas separation processes (Lee & Kang, 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

Potassium Allyloxymethyltrifluoroborate is primarily used in the field of organic synthesis, particularly in coupling reactions . The primary targets of this compound are organic molecules that undergo bond formation through coupling reactions .

Mode of Action

This compound interacts with its targets through a process known as coupling reactions . These reactions involve the formation of new bonds between organic molecules, facilitated by the presence of the this compound .

Biochemical Pathways

The compound plays a significant role in various synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation . It is also involved in Suzuki-Miyaura cross-coupling reactions of alkylboronic acid derivatives or alkyitrifluoroborates with aryl, alkenyl, or alkyl halides and triflates . These biochemical pathways lead to the formation of diverse boronate ester derivatives .

Pharmacokinetics

It’s worth noting that the compound’s stability and reactivity can influence its effectiveness in synthesis reactions .

Result of Action

The result of this compound’s action is the formation of new organic compounds through coupling reactions . These reactions can lead to the creation of complex molecules with diverse structures and functionalities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, pH, and the presence of other chemicals . Therefore, it is crucial to control these factors to ensure the compound’s effective action in synthesis reactions .

Propriétés

IUPAC Name |

potassium;trifluoro(prop-2-enoxymethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BF3O.K/c1-2-3-9-4-5(6,7)8;/h2H,1,3-4H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYXZRIUMKFRDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](COCC=C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

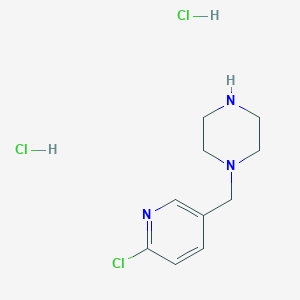

![5-Chloro-8-fluoro-4-{[(2-methylpyrimidin-4-yl)methyl]amino}quinoline-3-carbonitrile](/img/structure/B1463231.png)